6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer
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Overview
Description
6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer is a complex organic compound with the molecular formula C57H64Cl2O20 and a molecular weight of 1140.012 . It is an impurity of the drug Dapagliflozin, which is a sodium-glucose transporter 2 inhibitor . This compound is primarily used in scientific research and is not intended for therapeutic or commercial use .
Preparation Methods
The synthetic routes and reaction conditions for 6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer are not widely documented in publicly available sources. it is typically prepared through complex organic synthesis involving multiple steps of acetylation and methoxylation reactions .
Chemical Reactions Analysis
6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer is not well-documented. as an impurity of Dapagliflozin, it is likely to interact with similar molecular targets and pathways. Dapagliflozin works by inhibiting the sodium-glucose co-transporter 2 (SGLT2), which reduces glucose reabsorption in the kidneys and lowers blood glucose levels .
Comparison with Similar Compounds
6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer can be compared with other similar compounds, such as:
Dapagliflozin: The parent compound, which is a well-known SGLT2 inhibitor used in the treatment of type 2 diabetes.
Canagliflozin: Another SGLT2 inhibitor with a similar mechanism of action but different chemical structure.
Empagliflozin: A third SGLT2 inhibitor with unique pharmacokinetic properties and clinical applications.
The uniqueness of this compound lies in its specific structure and role as an impurity in Dapagliflozin formulations .
Properties
Molecular Formula |
C57H64Cl2O20 |
---|---|
Molecular Weight |
1140.0 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-[[(2S,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C57H64Cl2O20/c1-11-68-44-19-13-38(14-20-44)25-40-27-42(17-23-46(40)58)56(67-10)54(76-36(8)65)52(74-34(6)63)51(73-33(5)62)49(78-56)30-71-57(43-18-24-47(59)41(28-43)26-39-15-21-45(22-16-39)69-12-2)55(77-37(9)66)53(75-35(7)64)50(72-32(4)61)48(79-57)29-70-31(3)60/h13-24,27-28,48-55H,11-12,25-26,29-30H2,1-10H3/t48-,49+,50-,51-,52+,53+,54-,55-,56+,57+/m1/s1 |
InChI Key |
QRPMYHUUFLNMES-XMMJLFRWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@@H](O3)CO[C@@]4([C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)OC(=O)C)OC(=O)C)OC(=O)C)OC)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)COC4(C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)OC(=O)C)OC(=O)C)OC(=O)C)OC)Cl |
Origin of Product |
United States |
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